molecular formula C11H8BrN3O3 B11983932 5-{[(2-Bromophenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione

5-{[(2-Bromophenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione

Cat. No.: B11983932
M. Wt: 310.10 g/mol
InChI Key: ZKILHGOZVJNAFO-UHFFFAOYSA-N
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Description

5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a methylene bridge and a pyrimidinetrione core. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the reaction of 2-bromoaniline with a suitable pyrimidinetrione precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidinetrione compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: A precursor in the synthesis of 5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE.

    Pyrimidinetrione Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE stands out due to the presence of both the bromine atom and the aniline group, which confer unique chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C11H8BrN3O3

Molecular Weight

310.10 g/mol

IUPAC Name

5-[(2-bromophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8BrN3O3/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18)

InChI Key

ZKILHGOZVJNAFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=O)NC2=O)O)Br

Origin of Product

United States

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